Cytidine, 5-amino-2'-deoxy-
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Overview
Description
Cytidine, 5-amino-2’-deoxy- is a nucleoside analog that plays a significant role in various biochemical processes. It is structurally similar to cytidine but with an amino group at the 5th position and a deoxyribose sugar lacking a hydroxyl group at the 2’ position. This compound is crucial in the synthesis of DNA and RNA and has applications in medical research, particularly in cancer treatment and antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 5-amino-2’-deoxy- typically involves multistep chemical processesThe deprotection of the hydroxyl groups and the attachment of the cytosine base complete the synthesis .
Industrial Production Methods
Industrial production often employs enzymatic methods due to their efficiency and environmental benefits. Enzymatic synthesis involves the use of nucleoside phosphorylases and kinases to catalyze the formation of the nucleoside from simpler precursors. This method is advantageous as it reduces the need for harsh chemicals and extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Cytidine, 5-amino-2’-deoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Cytidine, 5-amino-2’-deoxy-, which can be used in further biochemical applications .
Scientific Research Applications
Cytidine, 5-amino-2’-deoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cytidine, 5-amino-2’-deoxy- involves its incorporation into DNA and RNA, where it interferes with the normal function of these nucleic acids. It can inhibit DNA methyltransferase, leading to hypomethylation of DNA, which affects gene expression. This mechanism is particularly useful in cancer treatment, where it can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cytidine: A nucleoside molecule formed when cytosine is attached to a ribose ring.
Deoxycytidine: Similar to Cytidine, 5-amino-2’-deoxy- but lacks the amino group at the 5th position.
5-Aza-2’-deoxycytidine: A cytidine analog used in cancer treatment due to its ability to inhibit DNA methyltransferase.
Uniqueness
Cytidine, 5-amino-2’-deoxy- is unique due to its specific structural modifications, which confer distinct biochemical properties. Its ability to be incorporated into DNA and RNA and to inhibit DNA methyltransferase makes it particularly valuable in medical research and therapeutic applications .
Properties
CAS No. |
88187-95-5 |
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Molecular Formula |
C9H14N4O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4,5-diamino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N4O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3,10H2,(H2,11,12,16)/t5-,6+,7+/m0/s1 |
InChI Key |
ZTUSAASALKFYML-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)N)CO)O |
Origin of Product |
United States |
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